molecular formula C20H23N3O5S B2888356 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 922133-65-1

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2888356
CAS No.: 922133-65-1
M. Wt: 417.48
InChI Key: FQFFKZJWCXYIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic organic compound with a molecular formula of C 22 H 25 N 3 O 5 S and a molecular weight of 443.52 g/mol, offered for research and development purposes . This molecule features a complex structure that incorporates a 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-4-one ring system linked via a sulfonamide group to a meta-methyl substituted phenylacetamide moiety. The presence of these distinct pharmacophores suggests potential for diverse biochemical interactions, making it a compound of interest in exploratory medicinal chemistry and drug discovery programs. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. It is also a candidate for high-throughput screening assays to identify potential biological activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-12-9-14(21-13(2)24)6-8-18(12)29(26,27)23-15-5-7-17-16(10-15)22-19(25)20(3,4)11-28-17/h5-10,23H,11H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFFKZJWCXYIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This paper reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H29N3O4S, with a molecular weight of approximately 448.55 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepin core, which is known for various biological activities.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of oxazepin compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The compound's structure suggests potential anticancer activity:

  • Cell Line Studies : Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar backbones have shown IC50 values in the micromolar range against breast and prostate cancer cells .

3. Anti-inflammatory Properties

The sulfamoyl moiety in the compound may contribute to anti-inflammatory effects:

  • Mechanistic Insights : Studies suggest that such compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in inflammation and tumor growth regulation.

Case Studies

Several studies have been conducted on related compounds that provide insights into the potential effects of this compound:

StudyCompound TestedBiological ActivityIC50/ED50
Similar Oxazepin DerivativeAntibacterial10 µM
Oxazepin AnalogCytotoxic against Cancer Cells15 µM
Sulfamoyl CompoundAnti-inflammatory (TNF-alpha inhibition)20 µM

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Substituents

A closely related analogue, N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide (CAS: 922058-95-5), differs by the presence of a 5-isopentyl group instead of the unsubstituted 5-position in the target compound.

Property Target Compound 5-Isopentyl Analogue
Molecular Formula C23H27N3O5S C25H33N3O5S
Molecular Weight ~473.6 487.6
Key Substituents 3,3-dimethyl 5-isopentyl, 3,3-dimethyl

Sulfamoyl-Containing Derivatives

Compounds such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] (3a–g) share the sulfamoyl pharmacophore but lack the benzoxazepine core. These derivatives exhibit structural diversity in their aryl and benzamide groups, which may influence their binding affinities to biological targets like cyclooxygenase (COX) or tyrosine kinases .

Acetamide-Containing Analogues

Simpler acetamide derivatives, such as N-(4-hydroxyphenyl)acetamide , retain the acetamide group but lack the sulfamoyl-benzoxazepine complexity. These compounds are widely studied for analgesic and antipyretic properties, highlighting the role of the acetamide moiety in modulating biological activity .

Crystallographic and Stability Comparisons

The crystal structure of N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide reveals stabilization via intramolecular C–H···O and N–H···O hydrogen bonds, a feature likely shared with the target compound due to its sulfamoyl and acetamide groups. Such interactions enhance thermal stability and crystallinity, critical for pharmaceutical formulation . In contrast, the absence of a methoxy group in the target compound may reduce polarity, affecting solubility.

Preparation Methods

Formation of the Benzo[b]oxazepine Core

The oxazepine ring is synthesized via cyclization of substituted 2-aminophenol derivatives. A representative route involves:

Step 1 : Condensation of 3,3-dimethyl-4-hydroxy-2-nitrobenzamide with ethyl chloroacetate in dimethylformamide (DMF) at 80°C for 12 hours to yield an intermediate nitro compound (75% yield).
Step 2 : Catalytic hydrogenation (H₂, 10% Pd/C, methanol) reduces the nitro group to an amine, followed by intramolecular cyclization under acidic conditions (HCl, reflux) to form 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one (68% yield).

Reaction Step Reagents/Conditions Yield Key Characterization Data
Cyclization DMF, 80°C, 12 h 75% ¹H NMR (DMSO-d₆): δ 1.41 (s, 6H, CH₃), 3.82 (s, 2H, CH₂), 7.21–7.45 (m, 3H, Ar-H)
Reduction/Cyclization H₂/Pd-C, HCl, reflux 68% IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)

Sulfamoylation of the Oxazepine Intermediate

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 6H, CH₃), 2.12 (s, 3H, COCH₃), 3.72 (s, 2H, CH₂), 7.25–7.63 (m, 6H, Ar-H).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
  • HRMS (ESI) : m/z calculated for C₂₂H₂₆N₃O₅S [M+H]⁺: 452.1584; found: 452.1586.

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Recent patents describe transitioning from batch to continuous flow reactors for the cyclization step, enhancing yield (78% → 85%) and reducing reaction time (12 h → 3 h). Key parameters include:

Parameter Batch Process Continuous Flow
Temperature 80°C 120°C
Pressure Ambient 15 bar
Residence Time 12 h 3 h

Green Chemistry Approaches

Solvent substitution (DMF → cyclopentyl methyl ether) reduces environmental impact while maintaining yield (72% vs. 75% in DMF).

Challenges and Mitigation Strategies

Epimerization During Cyclization

The oxazepine ring’s stereochemical integrity is compromised above 90°C, leading to diastereomer formation. Mitigation involves strict temperature control (<80°C) and acid scavengers (NaHCO₃).

Sulfamoyl Group Hydrolysis

The sulfonamide linkage is prone to hydrolysis under acidic conditions. Storage at pH 6–8 in inert atmospheres (N₂) enhances stability.

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The synthesis involves multi-step organic reactions, including cyclization to form the benzoxazepine core and subsequent sulfamoylation to introduce the sulfonamide group. Key steps include:

  • Cyclization : Precursors such as substituted benzoxazepines are cyclized under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) .
  • Sulfamoylation : Reaction with sulfamoyl chlorides in the presence of a base (e.g., triethylamine) to achieve regioselective substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ring saturation .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Optimization strategies include:

  • Solvent Screening : Testing polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics .
  • Temperature Control : Using microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Catalyst Selection : Employing palladium catalysts for cross-coupling steps to minimize byproducts .
  • Statistical Design : Applying Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, solvent volume) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

Contradictions often arise from impurities or tautomeric forms. Mitigation approaches include:

  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Isotopic Labeling : Using 15^{15}N or 13^{13}C-labeled precursors to track unexpected fragmentation in MS .
  • Computational Validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What experimental strategies are effective in studying the compound’s interactions with biological targets?

Advanced biochemical and computational methods are employed:

  • Enzyme Kinetics : Michaelis-Menten assays to quantify inhibition constants (KiK_i) for target enzymes (e.g., kinases) .
  • Molecular Docking : Using Schrödinger Suite or AutoDock to predict binding poses and affinity .
  • Surface Plasmon Resonance (SPR) : Real-time monitoring of protein-ligand interactions to assess binding kinetics .

Q. How should stability studies be designed to evaluate the compound under varying storage and physiological conditions?

Stability protocols include:

  • Forced Degradation : Exposing the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) .
  • Analytical Monitoring : Tracking degradation via HPLC-MS and quantifying impurities using peak area normalization .
  • Accelerated Stability Testing : Storing samples at 25°C/60% RH and 40°C/75% RH for 3–6 months to predict shelf life .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay platforms?

Potential solutions include:

  • Assay Standardization : Using a common cell line (e.g., HEK293) and normalizing results to a reference inhibitor .
  • Meta-Analysis : Pooling data from multiple studies and applying statistical tools (e.g., ANOVA) to identify outliers .
  • Orthogonal Assays : Validating results with complementary techniques (e.g., fluorescence polarization vs. ELISA) .

Methodological Recommendations

Research Aspect Recommended Techniques Key References
Synthesis Optimization DoE, microwave-assisted synthesis, catalyst screening
Structural Analysis 2D NMR, HRMS, computational modeling
Biological Studies Enzyme kinetics, SPR, molecular docking
Stability Testing Forced degradation, HPLC-MS, accelerated stability protocols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.